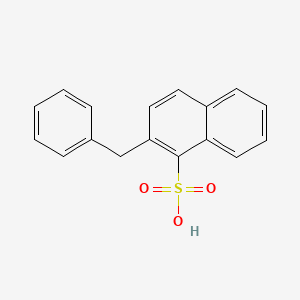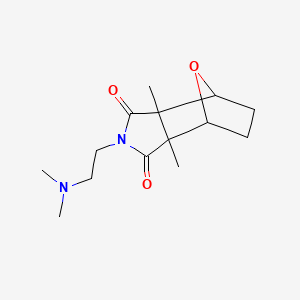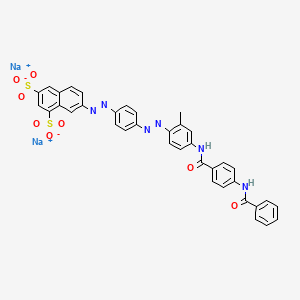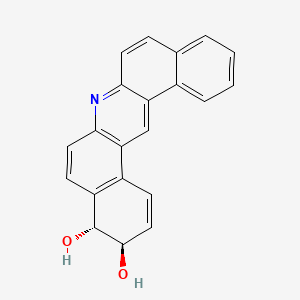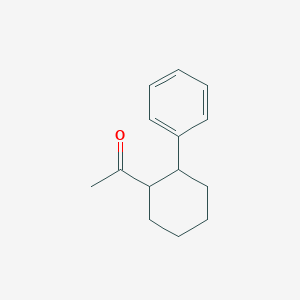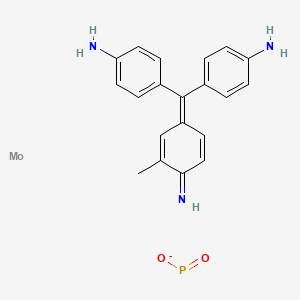
Fuchsine phosphomolybdate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fuchsine phosphomolybdate is a coordination compound that combines the properties of fuchsine, a magenta dye, and phosphomolybdate, a polyoxometalate. This compound is known for its vibrant color and unique chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fuchsine phosphomolybdate can be synthesized by reacting fuchsine with phosphomolybdic acid in an acidic medium. The reaction typically involves dissolving fuchsine in water and then adding phosphomolybdic acid dropwise while maintaining a low pH. The mixture is stirred continuously until the formation of the desired compound is complete. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Fuchsine phosphomolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of molybdenum.
Reduction: It can be reduced to form molybdenum blue, a reduced form of phosphomolybdate.
Substitution: The fuchsine moiety can undergo substitution reactions with other organic or inorganic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is often used as a reducing agent.
Substitution: Various organic solvents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation states of molybdenum compounds.
Reduction: Molybdenum blue.
Substitution: Substituted fuchsine derivatives.
Applications De Recherche Scientifique
Fuchsine phosphomolybdate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique redox properties.
Biology: Employed as a staining agent in microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism by which fuchsine phosphomolybdate exerts its effects involves the interaction of its polyoxometalate core with various molecular targets. The compound can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications, where the compound can act as an electron mediator. Additionally, the fuchsine moiety can interact with biological molecules, making it useful in staining and imaging applications .
Comparaison Avec Des Composés Similaires
Fuchsine phosphomolybdate can be compared with other similar compounds, such as:
Ammonium phosphomolybdate: Known for its dielectric properties and use in memory devices.
Sodium phosphomolybdate: Used as a catalyst in various chemical reactions.
Potassium phosphomolybdate: Employed in the synthesis of other polyoxometalates.
Uniqueness
This compound stands out due to its combination of vibrant color and unique redox properties, making it versatile for applications in both scientific research and industry. Its ability to act as both a dye and a catalyst provides a dual functionality that is not commonly found in other similar compounds .
Propriétés
Numéro CAS |
68845-38-5 |
|---|---|
Formule moléculaire |
C20H19MoN3O2P- |
Poids moléculaire |
460.3 g/mol |
InChI |
InChI=1S/C20H19N3.Mo.HO2P/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;1-3-2/h2-12,23H,21-22H2,1H3;;(H,1,2)/p-1 |
Clé InChI |
AYNLUWCLQSXEIU-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[O-]P=O.[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


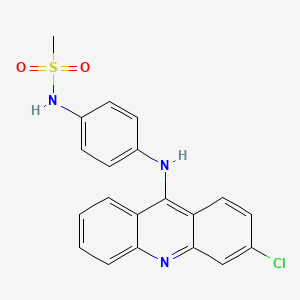
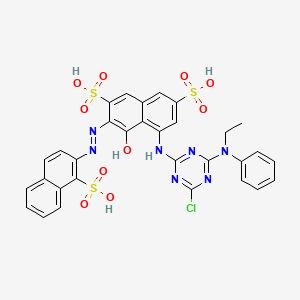
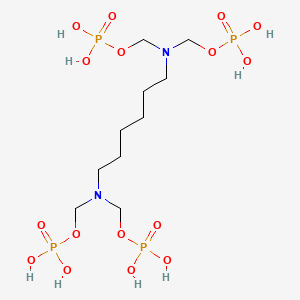
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)


